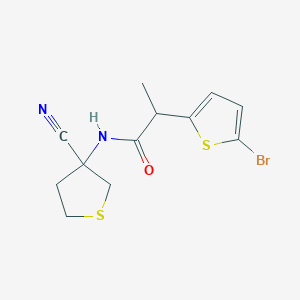
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide, also known as BTPCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTPCP belongs to the class of thiophene-based compounds, which have been shown to have diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide is its broad range of potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for further development. However, one limitation of this compound is its relatively low solubility, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for research on 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, the development of more soluble derivatives of this compound may improve its effectiveness in various applications.
Synthesis Methods
The synthesis of 2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide involves the reaction of 5-bromothiophene-2-carboxylic acid with 3-cyanothiolane and propanoyl chloride. The resulting compound has been characterized by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-(5-Bromothiophen-2-YL)-N-(3-cyanothiolan-3-YL)propanamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)-N-(3-cyanothiolan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS2/c1-8(9-2-3-10(13)18-9)11(16)15-12(6-14)4-5-17-7-12/h2-3,8H,4-5,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXANCYFJHFYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Br)C(=O)NC2(CCSC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2623699.png)
![(1S,2S,4R,5R)-4-Aminobicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride](/img/structure/B2623700.png)
![ethyl 1-[1H-indol-3-yl(oxo)acetyl]piperidine-4-carboxylate](/img/structure/B2623701.png)
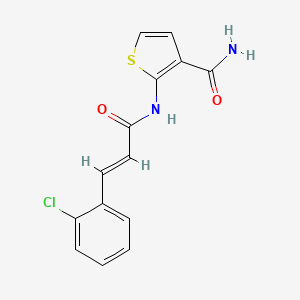
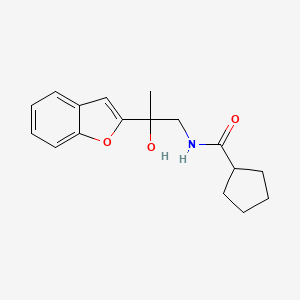
![(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride](/img/structure/B2623707.png)
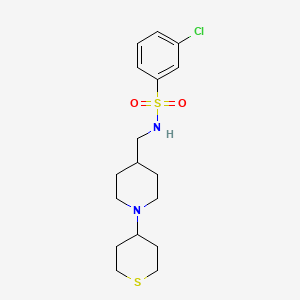
![1-(3,5-Dimethylphenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one](/img/structure/B2623709.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2623710.png)
![2-Methyl-5-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2623714.png)
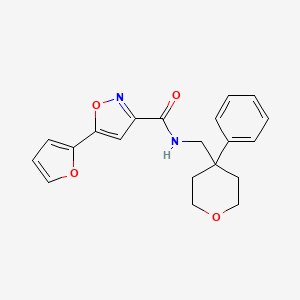
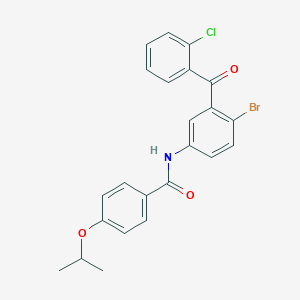
![N-allyl-2-[hydroxy(phenyl)acetyl]hydrazinecarbothioamide](/img/structure/B2623720.png)